molecular formula C15H17ClN2O B3034464 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785761-50-3

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Cat. No. B3034464
CAS RN: 1785761-50-3
M. Wt: 276.76
InChI Key: BPJBVYGPJGTISX-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is a heterocyclic organic compound that belongs to the class of piperidines. It is a colorless, crystalline solid that is soluble in organic solvents. It has a molecular formula of C11H14ClNO and a molecular weight of 215.69 g/mol. The compound is used in the synthesis of various pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory drugs.

Scientific Research Applications

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory drugs. It has also been used in the synthesis of ligands for the design of new drugs. In addition, it has been used in the synthesis of new polymers and nanomaterials for use in biomedical applications.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole is not well understood. It is believed that the compound binds to certain receptors in the body, resulting in the activation of certain cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole are not well understood. It is believed that the compound has anti-inflammatory and analgesic effects, as well as anticonvulsant and antipsychotic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole in laboratory experiments is its low cost and availability. The compound is relatively easy to obtain and can be used in a variety of reactions. The main limitation is the lack of information regarding its mechanism of action and biochemical and physiological effects.

Future Directions

Future research should focus on elucidating the mechanism of action of 5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole and its biochemical and physiological effects. In addition, further research should be conducted to explore new applications for the compound, such as the synthesis of new polymers and nanomaterials for use in biomedical applications. Finally, research should be conducted to explore the potential of the compound as a drug candidate.

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-13-5-3-11(4-6-13)8-14-10-18-15(19-14)12-2-1-7-17-9-12/h3-6,10,12,17H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJBVYGPJGTISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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